molecular formula C18H19NO4 B1597805 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid CAS No. 669713-65-9

2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid

Cat. No.: B1597805
CAS No.: 669713-65-9
M. Wt: 313.3 g/mol
InChI Key: PIHWFMXIQDTWGF-UHFFFAOYSA-N
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Description

The compound “2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid” is a type of organic compound. It is also known as 2-(((tert-Butoxycarbonyl)(phenyl)amino)acetic acid . The CAS number of this compound is 150806-61-4 .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H17NO4 . The molecular weight is 251.28 . For a detailed molecular structure, it would be best to refer to a reliable chemical database or a scientific publication.

Scientific Research Applications

Enantioselective Synthesis

  • β-Alanine Derivatives Synthesis : 2-substituted 3-aminopropanoic acid (β-alanine) derivatives, which are β-analogues of aromatic amino acids, can be prepared enantioselectively. tert-Butyl bromoacetate is used as the electrophile, with subsequent introduction of nitrogen through the Curtius reaction. This process involves electrophilic attack of synthetic equivalents of [H2NCH2]+ upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones (Arvanitis et al., 1998).

Nucleophilic Substitutions and Radical Reactions

  • Synthetic Organic Chemistry Building Blocks : tert-Butyl phenylazocarboxylates serve as versatile building blocks. They undergo nucleophilic substitutions with aromatic amines and alcohols under mild conditions, and the aromatic core can be modified through radical reactions, including oxygenation, halogenation, and carbohydroxylation (Jasch et al., 2012).

Crystallography and Magnetism

  • Molecular Structure and Magnetism : 3-(N-tert-Butyl-N-aminoxyl)benzoic acid shows unique crystallographic and magnetic properties. It forms chains of nitroxide to aryl CH contacts and displays antiferromagnetic properties at lower temperatures, suggesting complex exchange interactions (Baskett & Lahti, 2005).

Esterification of Amino Acids

  • Facile Synthesis of N-Protected Amino Acid Derivatives : A method for esterifying N-protected amino acids with tert-butyl bromide under mild conditions has been developed, producing a variety of N-benzyloxycarbonyl-amino acid-tert-butyl ester derivatives. This reaction proceeds without observable racemization, offering a straightforward route to synthesize complex amino acid derivatives (Chevallet et al., 1993).

Solid-Phase Synthesis Handle

  • Peptide α-Carboxamides Synthesis : N-tert.-Butoxycarbonyl-(α-phenyl)aminomethylphenoxyacetic acid has been identified as a suitable handle for the solid-phase synthesis of peptide α-carboxamides. This facilitates the synthesis of complex peptides with high yield and minimal racemization (Gaehde & Matsueda, 2009).

Mechanism of Action

Target of Action

It is known that this compound is a derivative of tyrosine , an amino acid that plays a crucial role in protein synthesis and the production of neurotransmitters.

Mode of Action

As a tyrosine derivative , it may interact with the biochemical processes involving tyrosine. Tyrosine is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. Therefore, it’s plausible that n-boc-n-phenylanthranilic acid could influence these neurotransmitter systems.

Properties

IUPAC Name

2-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19(13-9-5-4-6-10-13)15-12-8-7-11-14(15)16(20)21/h4-12H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHWFMXIQDTWGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373782
Record name 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-65-9
Record name 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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